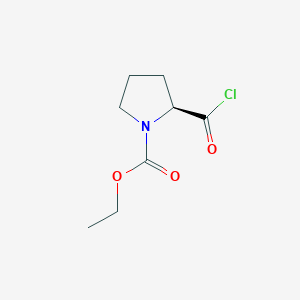
(S)-Ethyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethoxycarbonyl)-L-proline chloride is an organic compound that belongs to the class of acyl chlorides It is derived from L-proline, an amino acid, and features an ethoxycarbonyl group attached to the nitrogen atom of the proline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Ethoxycarbonyl)-L-proline chloride can be synthesized through the reaction of L-proline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the ethyl chloroformate acting as the carbonylating agent to introduce the ethoxycarbonyl group. The resulting intermediate is then treated with thionyl chloride or oxalyl chloride to convert the carboxylic acid group into the corresponding acyl chloride .
Industrial Production Methods: Industrial production of 1-(Ethoxycarbonyl)-L-proline chloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Ethoxycarbonyl)-L-proline chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: Reacts with water to form the corresponding carboxylic acid and hydrochloric acid.
Condensation Reactions: Can participate in peptide bond formation when reacted with amino acids or peptides.
Common Reagents and Conditions:
Amines: Used in the formation of amides under mild conditions.
Alcohols: React to form esters, often in the presence of a base such as pyridine.
Water: Hydrolysis occurs readily in aqueous conditions.
Major Products Formed:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
1-(Ethoxycarbonyl)-L-proline chloride has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Pharmaceutical Research: Investigated for its potential use in the development of proline-based drugs and prodrugs.
Organic Synthesis: Employed in the synthesis of various organic compounds, including heterocycles and natural product derivatives.
Wirkmechanismus
The mechanism of action of 1-(Ethoxycarbonyl)-L-proline chloride involves its reactivity as an acyl chloride. The compound readily undergoes nucleophilic acyl substitution reactions, where the chloride ion is displaced by a nucleophile. This reactivity is exploited in peptide synthesis and other organic transformations. The ethoxycarbonyl group provides steric protection, allowing for selective reactions at the proline nitrogen atom .
Vergleich Mit ähnlichen Verbindungen
1-(Benzyloxycarbonyl)-L-proline chloride: Similar in structure but features a benzyloxycarbonyl group instead of an ethoxycarbonyl group.
1-(Methoxycarbonyl)-L-proline chloride: Features a methoxycarbonyl group, offering different reactivity and steric properties.
Uniqueness: 1-(Ethoxycarbonyl)-L-proline chloride is unique due to its specific combination of the ethoxycarbonyl protecting group and the proline scaffold. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Eigenschaften
CAS-Nummer |
111492-60-5 |
|---|---|
Molekularformel |
C8H12ClNO3 |
Molekulargewicht |
205.64 g/mol |
IUPAC-Name |
ethyl (2S)-2-carbonochloridoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H12ClNO3/c1-2-13-8(12)10-5-3-4-6(10)7(9)11/h6H,2-5H2,1H3/t6-/m0/s1 |
InChI-Schlüssel |
QTIHPNVUSJGZPM-LURJTMIESA-N |
SMILES |
CCOC(=O)N1CCCC1C(=O)Cl |
Isomerische SMILES |
CCOC(=O)N1CCC[C@H]1C(=O)Cl |
Kanonische SMILES |
CCOC(=O)N1CCCC1C(=O)Cl |
Synonyme |
1-Pyrrolidinecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, (2S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















